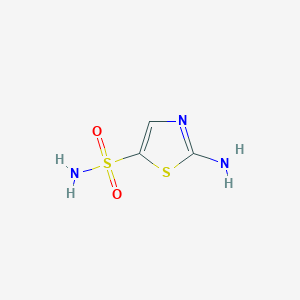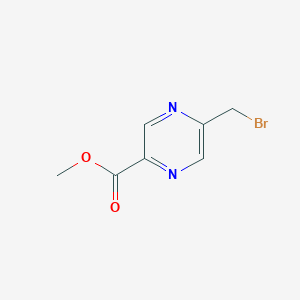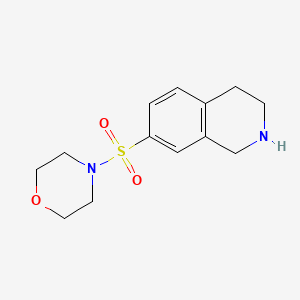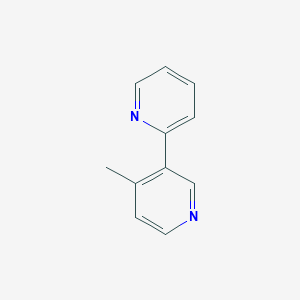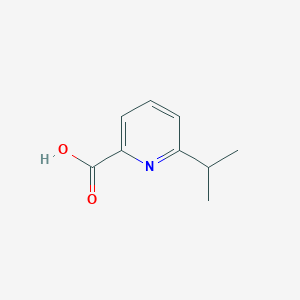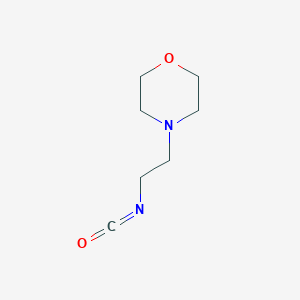
4-(2-Isocyanatoethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isocyanatoethyl)morpholine is a chemical compound with the molecular formula C7H12N2O2 . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholines, including 4-(2-Isocyanatoethyl)morpholine, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis process often involves Michael addition, hydrazinolysis, and Curtius rearrangements .Molecular Structure Analysis
The molecular structure of 4-(2-Isocyanatoethyl)morpholine involves a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The structure also includes an isocyanate group attached to the morpholine ring via an ethyl linker .Chemical Reactions Analysis
The reactions of isocyanates, such as the one present in 4-(2-Isocyanatoethyl)morpholine, with other small molecules like water, alcohols, and amines are of significant industrial importance . These reactions often involve the formation of carbamate or imidic acid .Wissenschaftliche Forschungsanwendungen
1. Morpholine Chemistry and Structural Analysis
Morpholine and its derivatives, including compounds related to 4-(2-Isocyanatoethyl)morpholine, have been extensively studied for their structural characteristics and chemical behaviors. For instance, a study on a morpholine compound highlighted its chair conformation and the stabilization of its crystal structure through intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005). Another research discussed the behavior of morpholine and its derivatives in reactions with isocyanates, revealing the formation of mixtures of tautomeric forms and providing insights into the reaction mechanisms (Belova et al., 2022).
2. Medicinal Chemistry and Drug Synthesis
Morpholine and its derivatives play a significant role in medicinal chemistry as building blocks for drug synthesis. The unique physicochemical properties of morpholine, such as polarity and solubility, make it an attractive candidate for developing therapeutic agents (Rupak et al., 2016). A practical synthesis of bridged bicyclic morpholines, important in medicinal chemistry, has also been reported (Walker et al., 2012). Additionally, the synthesis of optically pure morpholine building blocks and their sulfamidates has been achieved, highlighting the significance of morpholine in drug discovery (Stojiljkovic et al., 2022).
3. Biological Activity and Pharmacological Potential
The morpholine ring is a common feature in many bioactive molecules due to its contribution to various biological activities and improved pharmacokinetic profiles. Research has demonstrated the significance of morpholine in developing inhibitors for specific pathways, such as the PI3K-AKT-mTOR pathway, highlighting its potential in therapeutic applications (Hobbs et al., 2019). Furthermore, the pharmacological activities of morpholine derivatives have been extensively reviewed, showcasing the versatility and importance of the morpholine scaffold in drug design (Kourounakis et al., 2020).
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
It is used in the synthesis of nitrogen acyclic carbene (nac) complexes, imidazo[1,2-a]pyridines, α-acylaminoamides, 2-aminobenzoxazoles, and 3-aminobenzoxazines . This suggests that it may interact with its targets through the formation of these compounds.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it affects multiple pathways depending on the specific context .
Pharmacokinetics
It is known to be a liquid at room temperature with a density of 1017 g/mL at 20 °C . This suggests that it may have good solubility, which could potentially impact its bioavailability.
Result of Action
It is used as a potent coupling reagent for peptide synthesis, giving higher yields and less racemization than dcci . This suggests that it may have significant effects on peptide formation and structure.
Action Environment
It is known to be stable at a storage temperature of -20°c , suggesting that temperature may play a role in its stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-isocyanatoethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBYEADXSKWURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622627 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isocyanatoethyl)morpholine | |
CAS RN |
116237-40-2 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

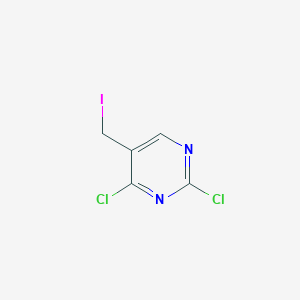
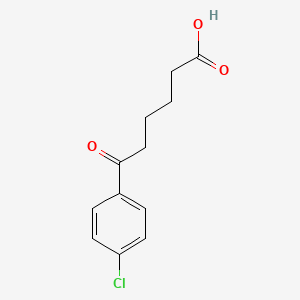
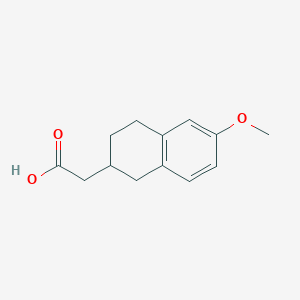
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
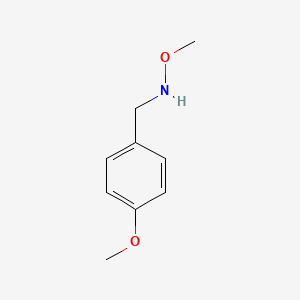

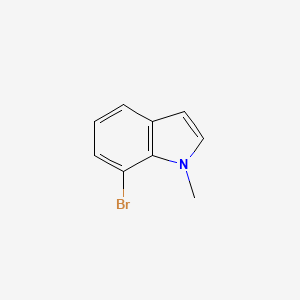
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)
